molecular formula C9H9N3O2S B12869393 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- CAS No. 826991-22-4

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-

Cat. No.: B12869393
CAS No.: 826991-22-4
M. Wt: 223.25 g/mol
InChI Key: NEJHUDYRWPXPLZ-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- is a complex organic compound with a unique structure that includes a furan ring, a thiazole ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- typically involves multiple steps, starting with the preparation of the furan and thiazole rings. These rings are then linked through an amide bond. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furancarboxamide, N-methyl-
  • 2-Furancarboxamide, 5-(methylamino)-N-1-piperidinyl-
  • 2-Furancarboxamide, 4-chloro-N,N-dimethyl-5-(methylamino)-

Uniqueness

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

826991-22-4

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

5-(methylamino)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C9H9N3O2S/c1-10-7-3-2-6(14-7)8(13)12-9-11-4-5-15-9/h2-5,10H,1H3,(H,11,12,13)

InChI Key

NEJHUDYRWPXPLZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(O1)C(=O)NC2=NC=CS2

Origin of Product

United States

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